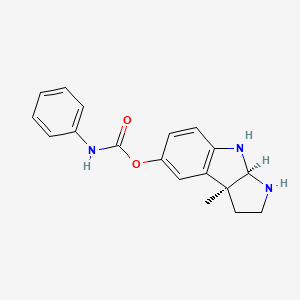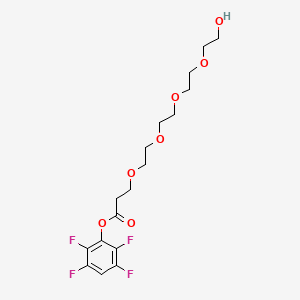
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate is a complex organic compound that belongs to the class of iodinated steroids. This compound is characterized by the presence of an iodine atom at the 24th position and three hydroxyl groups at the 3rd, 7th, and 12th positions, each of which is esterified with formic acid. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate typically involves multiple steps, starting from a suitable steroid precursor. The iodination at the 24th position can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The hydroxyl groups at the 3rd, 7th, and 12th positions are then esterified with formic acid using formic anhydride or formyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding deiodinated steroid.
Substitution: Formation of various substituted steroids depending on the nucleophile used.
Applications De Recherche Scientifique
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate involves its interaction with specific molecular targets and pathways. The iodine atom and the esterified hydroxyl groups play crucial roles in its biological activity. The compound may interact with cellular receptors, enzymes, or ion channels, leading to modulation of signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3alpha,5beta,7alpha,12alpha)-Cholane-3,7,12-triol: Lacks the iodine atom and formate esters.
(3alpha,5beta,7alpha,12alpha)-24-Bromocholane-3,7,12-triol Triformate: Contains a bromine atom instead of iodine.
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol: Lacks the formate esters.
Uniqueness
The presence of the iodine atom at the 24th position and the esterified hydroxyl groups at the 3rd, 7th, and 12th positions make (3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C27H41IO6 |
|---|---|
Poids moléculaire |
588.5 g/mol |
Nom IUPAC |
[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diformyloxy-17-[(2R)-5-iodopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C27H41IO6/c1-17(5-4-10-28)20-6-7-21-25-22(13-24(34-16-31)27(20,21)3)26(2)9-8-19(32-14-29)11-18(26)12-23(25)33-15-30/h14-25H,4-13H2,1-3H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
WSCYWNVMTSPMCJ-XJZYBRFWSA-N |
SMILES isomérique |
C[C@H](CCCI)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)OC=O)C |
SMILES canonique |
CC(CCCI)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)OC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide](/img/structure/B13428970.png)
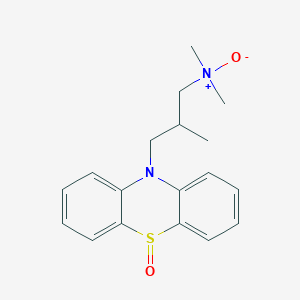

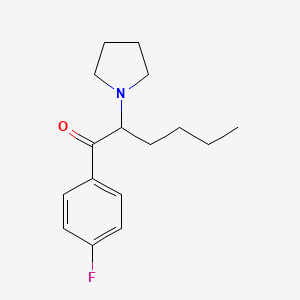

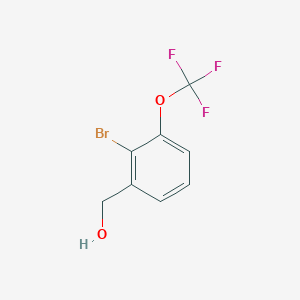
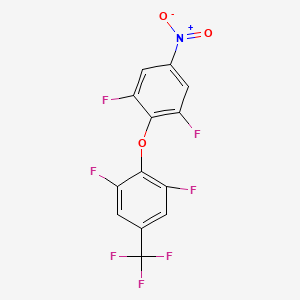
![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)

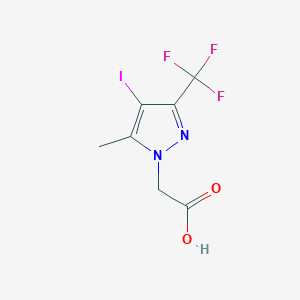
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)
